Cas no 87152-97-4 (trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone)
87152-97-4 structure
Product Name:trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone
Numero CAS:87152-97-4
MF:C27H33N5O3
MW:475.582626104355
CID:992287
PubChem ID:13280858
Update Time:2025-04-20
trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone Proprietà chimiche e fisiche
Nomi e identificatori
-
- trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone
- 6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
- 6-{4-[1-(trans-4-benzyloxycyclohexyl)-1H-5-tetrazolyl]butoxy}-2-oxo-1,2,3,4-tetrahydroquinoline
- DTXSID70534423
- 87152-97-4
- 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one
- AKOS030242968
- FT-0667000
- DB-321765
- trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone
-
- Inchi: 1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)
- Chiave InChI: XRUPHZGOQSSEMF-UHFFFAOYSA-N
- Sorrisi: O(CC1C=CC=CC=1)C1CCC(CC1)N1C(CCCCOC2C=CC3=C(C=2)CCC(N3)=O)=NN=N1
Proprietà calcolate
- Massa esatta: 475.25800
- Massa monoisotopica: 475.25833993g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 35
- Conta legami ruotabili: 10
- Complessità: 653
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 91.2Ų
Proprietà sperimentali
- PSA: 91.16000
- LogP: 4.79800
trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D449250-10mg |
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone |
87152-97-4 | 10mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D449250-100mg |
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone |
87152-97-4 | 100mg |
$ 1183.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208460-10mg |
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone, |
87152-97-4 | 10mg |
¥2256.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-208460-10 mg |
trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone, |
87152-97-4 | 10mg |
¥2,256.00 | 2023-07-10 |
trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone Metodo di produzione
trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone Letteratura correlata
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
87152-97-4 (trans-3,4-Dihydro-6-4-1-4-(phenylmethoxy)cyclohexyl-1H-tetrazol-5-ylbutoxy-2(1H)-quinolinone) Prodotti correlati
- 865792-18-3(6-4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy-1-4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl-3,4-dihydro-2(1H)-quinolinone)
- 87153-04-6(4’’-Hydroxy-cilostazol-d5)
- 73963-72-1(Cilostazol)
- 89332-50-3(Cilostazol-d11)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso